N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(3-Methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic small molecule characterized by three key structural motifs:
- 1,2-Dihydropyridin-2-one (DHPO) core: A six-membered lactam ring with a conjugated keto group, contributing to planar rigidity and π-stacking interactions.
- 1,2,4-Oxadiazole substituent: A five-membered heterocycle fused to a 3-methylphenyl group, enhancing metabolic stability and hydrophobic interactions.
This compound’s design leverages the oxadiazole’s bioisosteric properties (often used to replace ester or amide groups) and the DHPO core’s conformational rigidity, which is associated with improved target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-5-3-6-16(11-15)22-25-23(31-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)30-2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGXLRWXLNYVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the methoxyphenyl and methylphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
| Compound Name | Key Substituents | Molecular Weight (Calculated) | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl, 3-methylphenyl-oxadiazole, DHPO | ~434.45 g/mol* | Amide, oxadiazole, lactam | Not specified |
| N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl...** | 3-Chloro-4-methoxyphenyl, 4-chlorophenyl-oxadiazole, dimethyl-DHPO | ~515.35 g/mol | Chlorophenyl, oxadiazole, dimethyl-DHPO | Antimicrobial (inferred) |
| N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-...† | 2,4-Dichlorophenoxy, triazolone, pyridinyl | ~478.31 g/mol | Triazolone, dichlorophenoxy, pyridine | Enzyme inhibition (e.g., kinase) |
| N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}...‡ | 5-Acetamido-2-methoxyphenyl, triazole-sulfanyl, pyridinyl | ~483.55 g/mol | Sulfanyl, triazole, acetamido | Anticancer (speculative) |
Electronic and Steric Effects
- Chlorine vs.
- Triazolone vs. DHPO Core : ’s triazolone introduces a smaller, more strained ring system, which may reduce π-stacking efficiency but improve metabolic stability due to decreased ring flexibility .
- Sulfanyl vs. Oxadiazole Linkers : The sulfanyl group in ’s compound offers nucleophilic reactivity, contrasting with the oxadiazole’s hydrogen-bond-accepting capability, which is critical for target binding .
NMR and Spectroscopic Insights
highlights the utility of NMR chemical shifts in deducing substituent locations. For example, in structurally related compounds, chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) correlate with altered electronic environments caused by substituents like chlorine or methyl groups . Applying this to the target compound, the absence of chlorine in its phenyl group would likely result in upfield shifts in region A compared to ’s analog.
Lumping Strategy and Property Predictions
Per , compounds with shared motifs (e.g., oxadiazole, DHPO) may exhibit similar degradation pathways or solubility profiles. However, the target compound’s methoxy and methyl groups distinguish it from halogenated analogs, suggesting unique pharmacokinetic behavior, such as slower hepatic clearance due to reduced electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
